REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH:11]([N:15]=[N+]=[N-])[CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O>C1COCC1>[NH2:15][CH:11]1[CH2:10][CH2:9][CH2:8][C:7]2[CH:6]=[C:5]([CH2:3][OH:2])[CH:14]=[CH:13][C:12]1=2
|
Name
|
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2CCCC(C2C=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1)
|
Type
|
ADDITION
|
Details
|
followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction lower than 5° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for additional 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH:11]([N:15]=[N+]=[N-])[CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O>C1COCC1>[NH2:15][CH:11]1[CH2:10][CH2:9][CH2:8][C:7]2[CH:6]=[C:5]([CH2:3][OH:2])[CH:14]=[CH:13][C:12]1=2
|
Name
|
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2CCCC(C2C=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1)
|
Type
|
ADDITION
|
Details
|
followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction lower than 5° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for additional 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |